molecular formula C12H24N2O2 B11769332 N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine

Cat. No.: B11769332
M. Wt: 228.33 g/mol
InChI Key: IYUNZGFZFQUWDU-UHFFFAOYSA-N
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Description

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O). The reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to facilitate the formation of the Boc-protected amine . The reaction conditions are generally mild, and the process can be conducted at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts, such as ionic liquids, has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free amine, various oxides, and substituted derivatives depending on the specific reaction conditions used.

Scientific Research Applications

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine primarily involves the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1-[3-(aminomethyl)cyclohexyl]methanamine
  • N-Boc-1-[3-(aminomethyl)cyclobutyl]methanamine
  • N-Boc-1-[3-(aminomethyl)cycloheptyl]methanamine

Uniqueness

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is unique due to its specific cyclopentyl structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and biologically active compounds where such properties are desirable .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[3-(aminomethyl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10-5-4-9(6-10)7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

IYUNZGFZFQUWDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)CN

Origin of Product

United States

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